Z-Cys(Trt)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

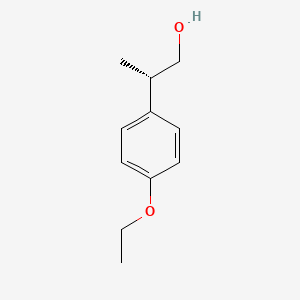

Z-Cys(Trt)-OH is an amino acid derivative, which is a compound composed of a carboxylic acid and an amino group. It is a derivative of the amino acid cysteine, which is an important component of proteins. The full name of this compound is N - ( (Benzyloxy)carbonyl)- S -trityl- L -cysteine .

Synthesis Analysis

A protocol for the synthesis of Cys-selective S-Trt or S-Mmt protected Cys-containing peptides has been established . This was achieved by fine-tuning the carbocation scavenger in the final acidolytic release of the peptide from the solid support in the classic Solid Phase Peptide Synthesis (SPPS) .Molecular Structure Analysis

The molecular weight of Z-Cys(Trt)-OH is 497.62 . The structure of this compound can be found in the product information provided by WATANABE CHEMICAL INDUSTRIES .Chemical Reactions Analysis

Z-Cys(Trt)-OH, through its tritylation capacity, facilitates the selective S-tritylation of cysteine residues in fully unprotected peptides. This process is achieved using trityl alcohol (Trt-OH) in hexafluoro-2-propanol (HFIP), which allows for the S-protection of Cys located in these peptides without affecting other peptide functionalities.Physical And Chemical Properties Analysis

Z-Cys(Trt)-OH is a versatile compound that has a wide range of applications in scientific research. It is stored in dry conditions in a freezer, sealed under nitrogen .科学的研究の応用

Design of Highly Active Substrates

Z-Cys(Trt)-OH is used in the design of highly active substrates for microbial transglutaminase detection . The substrates with high activity were screened using a combination of molecular docking and traditional experiments . This application is significant for the detection of transglutaminase activity, the diagnosis of related diseases, and drug discovery .

Nuclear Magnetic Resonance (NMR) Spectroscopy

Z-Cys(Trt)-OH is used in the study of spin–lattice relaxation time and temperature dependence of fluorine-19 nuclear magnetic resonance spectra of cysteine-containing peptide iron (II) complexes . The 19 F NMR signals of cysteine-containing peptide ligands, such as Z-Cys(1)-Pro-Leu-Cys(2)-Gly-X [Z = PhCH 2 OCO; X = NH(C 6 H 4 F-p), NH(CH 2 C 6 H 4 F-p) or NH(CH 2 CH 2 C 6 H 4-Fp)] were isotropically shifted both down- and up-field by co-ordination to Fe II in [NEt 4] 2 [Fe(Z-cys-Pro-Leu-cys-Gly-X) 2] .

Biomarker for Oxidative Stress

Z-Cys(Trt)-OH, in its oxidized forms, including cystine and mixed disulfides with other thiol-containing small molecules, is a potentially better biomarker for oxidative stress in plasma .

作用機序

Target of Action

Z-Cys(Trt)-OH, a cysteine-containing peptide, primarily targets the Activating Transcription Factor 4 (ATF4) . ATF4 is a member of the ATF/cAMP response element-binding (CREB) family and plays a critical role as a stress-induced transcription factor . It orchestrates cellular responses, particularly in the management of endoplasmic reticulum stress, amino acid deprivation, and oxidative challenges .

Mode of Action

The interaction of Z-Cys(Trt)-OH with its targets involves coordination to Fe II . The 19 F NMR signals of Z-Cys(Trt)-OH were isotropically shifted both down- and up-field by coordination to Fe II . This interaction results in changes in the cellular responses managed by ATF4 .

Biochemical Pathways

The primary biochemical pathway affected by Z-Cys(Trt)-OH is the ATF4 pathway . This pathway is involved in managing endoplasmic reticulum stress, amino acid deprivation, and oxidative challenges . The ATF4 pathway can either inhibit or promote ferroptosis, a form of regulated cell death characterized by severe lipid peroxidation and pronounced endoplasmic reticulum stress .

Result of Action

The molecular and cellular effects of Z-Cys(Trt)-OH’s action are primarily related to its interaction with ATF4 . By influencing the ATF4 pathway, Z-Cys(Trt)-OH can affect cellular responses to stress, potentially influencing processes such as ferroptosis .

Action Environment

The action, efficacy, and stability of Z-Cys(Trt)-OH can be influenced by various environmental factors. For instance, the temperature dependence of the 19 F NMR spectra indicates that the isotropic shifts caused by Z-Cys(Trt)-OH’s coordination to Fe II are influenced by temperature

Safety and Hazards

特性

IUPAC Name |

(2R)-2-(phenylmethoxycarbonylamino)-3-tritylsulfanylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H27NO4S/c32-28(33)27(31-29(34)35-21-23-13-5-1-6-14-23)22-36-30(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27H,21-22H2,(H,31,34)(H,32,33)/t27-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXGBGCZDGIBZPI-MHZLTWQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H27NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Cys(Trt)-OH | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1,5-dimethyl-1H-pyrazol-3-yl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2425039.png)

![1-[1-(2-Bromobenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2425043.png)

![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(thiophen-2-yl)urea](/img/structure/B2425044.png)

![N-(1,3-benzodioxol-5-yl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2425045.png)

![N-(4-((4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide](/img/structure/B2425047.png)

![4-(2-Methoxypyridin-4-yl)-3-oxo-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2425048.png)

![(E)-4-(Dimethylamino)-N-[[2-[4-[(dimethylamino)methyl]phenyl]phenyl]methyl]but-2-enamide](/img/structure/B2425051.png)

![6-(1-Pyrrolidinyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2425056.png)

![1-Phenyl-2-[1-(1-prop-2-ynylpiperidine-4-carbonyl)pyrrolidin-2-yl]ethanone](/img/structure/B2425057.png)

![2-[[4-amino-5-(3-bromophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2425058.png)